REACTION_SMILES
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[CH3:1][C:2]1([CH3:9])[CH2:3][CH2:4][C:5](=[O:8])[NH:6][CH2:7]1.[Cl:15][CH:16]([Cl:17])[Cl:18].[S:10]([Cl:11])([Cl:12])(=[O:13])=[O:14]>>[CH2:1]1[C:2]([CH3:3])([CH3:9])[CH2:7][NH:6][C:5](=[O:8])[C:16]1([Cl:15])[Cl:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCC(=O)NC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC1(C)CNC(=O)C(Cl)(Cl)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |